1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-methyl-N-[2-[(2-phenoxyacetyl)amino]ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-23-17-10-6-5-7-15(17)13-18(23)20(25)22-12-11-21-19(24)14-26-16-8-3-2-4-9-16/h2-10,13H,11-12,14H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
NQZXHODTPBKOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Coupling of Indole-2-Carboxylic Acid with Ethanamine Derivatives
Indole-2-carboxylic acid serves as a precursor for amide bond formation. A 2021 study demonstrated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane, achieving yields exceeding 75% for analogous structures. For example, N-benzyl-4,6-difluoro-1H-indole-2-carboxamide was synthesized via this method, with the carboxylic acid activated in situ before reacting with benzylamine. Adapting this protocol, phenoxyacetyl-substituted ethanamines could replace benzylamine to form the target compound’s side chain.
Green Chemistry Approaches
A 2022 innovation utilized a Ugi four-component reaction (Ugi-4CR) with anilines, glyoxal dimethyl acetal, formic acid, and isocyanides to assemble indole-2-carboxamides in two steps. This method avoids metal catalysts and employs ethanol as a solvent, aligning with sustainability goals. Cyclization of the Ugi adduct under acidic conditions (e.g., HCl/EtOH) yielded indole-2-carboxamides with broad substrate compatibility. Scaling this approach could streamline indole core formation before introducing the methyl and phenoxyacetyl groups.
Nitrogen Methylation of Indole
Methylation at the indole nitrogen (N1 position) is critical for structural specificity.
Alkylation with Iodomethane
A benchmark method involves treating 2-phenyl-1H-indole-3-carbaldehyde with sodium hydride (NaH) in dimethylformamide (DMF), followed by iodomethane (CH3I) at 0°C. This yielded 1-methyl-2-phenyl-1H-indole-3-carbaldehyde at 67.3% efficiency. For the target compound, analogous conditions could methylate indole-2-carboxamide precursors. Optimal stoichiometry (2 eq CH3I per indole) and controlled temperatures (0°C to room temperature) prevent over-alkylation.
Alternative Methylation Strategies
Boc-protected intermediates, as described in CB1 receptor modulator syntheses, allow selective methylation before deprotection. For instance, tert-butyloxycarbonyl (Boc) groups shield secondary amines during alkylation, later removed via trifluoroacetic acid (TFA). This approach minimizes side reactions when multiple reactive sites exist.
Synthesis of Phenoxyacetyl-Aminoethyl Side Chain
The phenoxyacetyl-aminoethyl moiety requires precise assembly to ensure correct regiochemistry.
Phenoxyacetyl Chloride Coupling
Phenoxyacetic acid can be activated with thionyl chloride (SOCl2) to form phenoxyacetyl chloride, which reacts with ethylenediamine derivatives. A 2016 protocol for CB1 modulators coupled benzophenone-substituted ethanamines with indole-2-carboxylic acids using mixed anhydride methods. Applying this, phenoxyacetyl chloride would acylate ethylenediamine, followed by purification via chromatography.
Reductive Amination
Alternative routes employ reductive amination between phenoxyacetaldehyde and ethylenediamine. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 facilitates imine reduction, yielding N-(2-aminoethyl)phenoxyacetamide. This method avoids harsh acylating agents but requires strict pH control to prevent aldehyde polymerization.
Final Amide Bond Formation
Coupling the methylated indole-2-carboxylic acid with the phenoxyacetyl-aminoethyl side chain completes the synthesis.
Carbodiimide-Mediated Coupling
EDC and HOBt in dichloromethane or DMF efficiently link the indole-2-carboxylic acid to the amine. A 2021 example achieved 80–85% yields for structurally similar adamantane-containing indolecarboxamides. Reaction monitoring via thin-layer chromatography (TLC) ensures completion before aqueous workup and recrystallization.
Mixed Carbonate Methods
For acid-sensitive substrates, bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) activates the carboxylic acid, enabling coupling at 0°C with reduced racemization risk. This method suits large-scale production due to milder conditions and easier byproduct removal.
Challenges and Optimizations
Byproduct Formation During Methylation
Over-alkylation at the indole C3 position is a common issue. Using bulky bases like lithium hexamethyldisilazide (LiHMDS) instead of NaH suppresses competing deprotonation at C3, enhancing N1 selectivity.
Purification of Hydrophobic Intermediates
The target compound’s logP (calculated 3.82) necessitates silica gel chromatography with ethyl acetate/hexane gradients or reverse-phase HPLC for polar impurities.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Recent studies have explored the biological activities of derivatives of indole-2-carboxamides, including 1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide. These compounds have demonstrated various pharmacological effects:
- Anticancer Activity : Indole derivatives are known for their ability to inhibit cancer cell proliferation. Research indicates that compounds similar to 1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide can induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and death .
- Anti-inflammatory Properties : Molecular docking studies suggest that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation. This inhibition could lead to reduced production of pro-inflammatory mediators .
Case Studies
Several case studies highlight the applications of similar indole derivatives in medicinal chemistry:
- Inhibition of Hepatitis B Virus : A study on amino-thiazole substituted indole-2-carboxamides demonstrated their effectiveness against hepatitis B virus, suggesting that structural modifications similar to those found in 1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide could yield promising antiviral agents .
- Antimicrobial Activity : Research has shown that certain indole derivatives exhibit antimicrobial properties against various pathogens. This suggests that 1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide may also possess similar activities, warranting further investigation into its spectrum of action .
Mechanism of Action
The mechanism of action of 1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between the target compound and analogous indole carboxamides:
*Estimated based on structural analysis. †Predicted using analogous data.
Structural and Functional Insights
- Phenoxyacetyl vs. Sulfonyl/Aryl Groups: The target compound’s phenoxyacetyl group confers higher lipophilicity (logP ~3.0) compared to the sulfonamide analog (logP ~1.5) due to reduced polarity . This may enhance blood-brain barrier permeability but reduce aqueous solubility.
- Pyridinyl vs.
- Dirlotapide Comparison : Dirlotapide’s large trifluoromethyl biphenyl group contributes to its high molecular weight (674.70) and logP (~7.5), aligning with its role as a lipid-lowering agent .
Physicochemical and Pharmacokinetic Implications
- Hydrogen Bonding : The target compound’s six hydrogen bond acceptors (amide, ether, carbonyl) suggest moderate solubility, whereas analogs with morpholinyl groups (e.g., ) may exhibit enhanced solubility due to increased polarity .
- Metabolic Stability : Fluorinated analogs () demonstrate how electron-withdrawing groups like fluorine can improve metabolic stability, a feature absent in the target compound .
Biological Activity
1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound that belongs to the indole class of molecules, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H22N2O3
- Molecular Weight : 350.39 g/mol
- IUPAC Name : 1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide
The biological activity of 1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies indicate that similar indole derivatives exhibit dual inhibition of COX-1 and COX-2, leading to anti-inflammatory effects.
- Cellular Signaling Modulation : It potentially modulates pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and apoptosis.
Anti-inflammatory Activity
Research has shown that compounds with indole structures can exhibit significant anti-inflammatory properties. For instance, in vitro studies have demonstrated that 1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Anticancer Potential
Indole derivatives are often explored for their anticancer activities. The compound has been studied for its ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of 1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide:
Comparative Analysis with Similar Compounds
This compound can be compared with other indole derivatives known for their biological activities:
Q & A
Q. What are the standard synthetic protocols for 1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide?
The synthesis typically involves coupling indole-2-carboxylic acid derivatives with phenoxyacetyl-substituted ethylamine intermediates. Key steps include:
- Amide bond formation : Use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under controlled temperatures (0–5°C) to minimize side reactions .
- Purification : Column chromatography with solvents like hexane:ethyl acetate (9:3 v/v) and TLC monitoring (Rf = 0.5–0.7) to confirm intermediate purity .
- Final product isolation : Acid/base workup (e.g., 10% sodium bicarbonate) to remove unreacted reagents .
Q. Which spectroscopic methods are critical for structural elucidation?
- 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ 10–12 ppm) and carbonyl carbons (δ 165–170 ppm) in DMSO-d6 .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, including bond angles and torsional strain in the indole-phenoxyacetyl core .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data across cell lines?
- Multi-assay validation : Use orthogonal assays (e.g., MTT for viability, flow cytometry for apoptosis) to confirm activity trends .
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., methoxy vs. chloro substituents) to identify critical functional groups influencing potency. For example, methoxy groups enhance solubility but may reduce receptor affinity .
- Target engagement assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding kinetics to proposed targets (e.g., serotonin receptors) .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Temperature control : Maintain 0–5°C during TBTU addition to prevent epimerization or decomposition .
- Solvent optimization : Use DCM for amidation steps due to its low polarity, which reduces side-product formation .
- Catalyst screening : Test alternatives to 2,6-lutidine (e.g., DMAP) to accelerate coupling kinetics while retaining stereoselectivity .
Q. How can binding affinity to biological targets be quantitatively determined?
- SPR/ITC : Measure real-time binding constants (KD values) for interactions with enzymes or receptors. For example, SPR has been used to study indole derivatives binding to CB1 receptors .
- Molecular docking : Use software like AutoDock Vina to predict binding poses and identify key residues (e.g., hydrogen bonding with Tyr-131 in kinase targets) .
- Competitive binding assays : Co-incubate with known ligands (e.g., Org27569 for CB1) to assess displacement efficacy .
Methodological Notes
- Contradiction analysis : When conflicting data arise (e.g., varying IC50 values), validate using same-batch compounds and standardized protocols (e.g., fixed cell passage numbers) .
- Crystallographic challenges : Poor crystal growth? Try vapor diffusion with acetonitrile/water mixtures to improve lattice formation .
- Scale-up considerations : Replace TBTU with cost-effective alternatives like EDC/HOBt for gram-scale synthesis without compromising yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
